molecular formula C8H14FNO4S B13250570 Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Cat. No.: B13250570
M. Wt: 239.27 g/mol
InChI Key: ZCQHKCWGNXOTTP-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C8H14FNO4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl reagents. One common method involves the reaction of ethyl piperidine-4-carboxylate with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: A similar compound without the fluorosulfonyl group.

    Ethyl N-BOC-4-piperidinecarboxylate: Another piperidine derivative with a different functional group.

    tert-butyl 4-cyano-4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate: A compound with a similar structure but different substituents

Uniqueness

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives .

Biological Activity

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorosulfonyl group and an ethyl carboxylate moiety. Its molecular formula is C9H12FNO4SC_9H_{12}FNO_4S, with a molecular weight of approximately 251.26 g/mol. The presence of the fluorosulfonyl group enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially modulating their activity and influencing various biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The fluorosulfonyl group can react with thiol groups in proteins, altering their function.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in disease processes, particularly in inflammatory pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators, suggesting applications in treating conditions like arthritis and other inflammatory diseases.
  • Cancer Research : There are indications that this compound may interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Cancer-relatedPotential inhibition of tumor growth

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound could reduce the expression of pro-inflammatory cytokines (e.g., TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects.
  • Cancer Cell Studies : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it could induce apoptosis at micromolar concentrations, highlighting its potential as an anticancer therapeutic.

Properties

Molecular Formula

C8H14FNO4S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-fluorosulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C8H14FNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3

InChI Key

ZCQHKCWGNXOTTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)F

Origin of Product

United States

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